Cyclo(-Trp-Trp)

Übersicht

Beschreibung

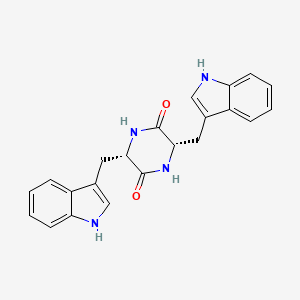

Cyclo(L-Trp-L-Trp) is a cyclic dipeptide composed of two L-tryptophan moleculesThis compound is notable for its structural simplicity and biological activity, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclo(L-Trp-L-Trp) can be synthesized through the cyclization of L-tryptophan. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of Cyclo(L-Trp-L-Trp) often employs enzymatic synthesis. Prenyltransferases from the dimethylallyl tryptophan synthase (DMATS) superfamily are used to catalyze the regioselective Friedel-Crafts alkylation of tryptophan-containing cyclodipeptides. This method is efficient and yields high product quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclo(L-Trp-L-Trp) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine Indolringe modifizieren.

Substitution: Substitutionsreaktionen, insbesondere Prenylierung, sind häufig.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reagenzien wie Natriumborhydrid.

Substitution: Prenylierung verwendet oft Dimethylallyldiphosphat in Gegenwart von Prenyltransferasen

Hauptprodukte:

Oxidation: Oxidierte Derivate mit modifizierten Indolringen.

Reduktion: Reduzierte Formen mit veränderten elektronischen Eigenschaften.

Substitution: Prenylierte Derivate mit erhöhter biologischer Aktivität.

Wissenschaftliche Forschungsanwendungen

Cyclo(-Trp-Trp), a cyclic dipeptide, is under investigation for its electronic properties . A study has performed joint experimental and theoretical analysis of the electronic properties of cyclo(glycine–phenylalanine), cyclo(tryptophan–tyrosine) and cyclo(tryptophan–tryptophan) dipeptides .

Electronic Properties

- Valence Photoemission Spectra: Valence photoemission spectra (PES) in the gas phase have been measured using synchrotron radiation and interpreted with the help of ab initio simulations .

- Computational Protocol: Stable geometries of DKP in the gas phase are extracted through a large-scale conformational search carried out using tight-binding (TB) simulations . Density functional theory (DFT) calculations are then used to compute the gas phase electronic properties of the most stable conformers .

- Energy Levels: The electronic energy levels and the resulting densities of states (DOS) are compared with the measured PE spectra .

- Geometry Optimization: For each of the three dipeptides, a few lowest energy conformers found with this method were then subjected to a geometry optimization run, and, subsequently, to self-consistent electronic structure calculations: both calculations were performed within DFT using either the Quantum ESPRESSO (QE) or the ORCA suites of programs .

- Energy Agreement: There is a generally close agreement on the energy ordering of molecular configurations between tight-binding and ab initio calculations .

- Ionization Energies: Within the ORCA implementation, core and valence ionization energies, as well as electron attachment energies for the mapping of unoccupied electronic states, are calculated by grouping electron pairs in domain-local pairs of natural orbitals (DLPNO), and the chain-of-sphere approximation is used to speed up the calculation of exchange-like integrals with four virtual labels (COSX) .

Wirkmechanismus

Cyclo(L-Trp-L-Trp) exerts its effects primarily through its interaction with bacterial cell membranes. The compound disrupts membrane integrity, leading to cell lysis and death. Prenylated derivatives enhance this activity by increasing membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Cyclo(L-Trp-L-Pro): Another cyclic dipeptide with similar structural features but different biological activities.

Cyclo(L-Trp-L-Gly): Exhibits different electronic properties due to the presence of glycine.

Cyclo(L-Trp-L-Leu): Similar in structure but with leucine instead of tryptophan, leading to different conformational properties.

Uniqueness: Cyclo(L-Trp-L-Trp) is unique due to its dual tryptophan composition, which imparts distinct electronic and biological properties.

Biologische Aktivität

Cyclo(-Trp-Trp), also known as cyclo(L-Trp-L-Trp), is a cyclic dipeptide that has garnered attention due to its biological activities, particularly its antimicrobial properties. This article delves into the compound's biological activity, summarizing key findings from various studies, and presenting data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

Cyclo(-Trp-Trp) is characterized by its cyclic structure formed from two tryptophan residues. The molecular formula is C₁₁H₁₂N₂O₂, and its CAS number is 20829-55-4. The compound exhibits significant stability due to its cyclic nature, which contributes to its biological activity.

Antimicrobial Activity

Antibiotic Properties

Cyclo(-Trp-Trp) has been identified as an antibiotic with notable antimicrobial activity against various pathogens. It has shown effectiveness against:

- Acinetobacter baumannii (Minimum Inhibitory Concentration (MIC) = 12.5-25 µg/mL)

- Candida albicans (MIC = 12.5-50 µg/mL)

- Bacillus subtilis

- Micrococcus luteus

- Saccharomyces cerevisiae

- Aspergillus niger

- Staphylococcus aureus

These findings suggest that cyclo(-Trp-Trp) could be a potential candidate for further development in treating microbial infections .

The mechanism through which cyclo(-Trp-Trp) exerts its antimicrobial effects involves disruption of bacterial cell membranes and inhibition of protein synthesis. The compound's ability to penetrate bacterial membranes allows it to interfere with essential cellular processes, leading to cell death.

Study 1: Antimicrobial Enhancement

A study evaluated the antimicrobial properties of cyclo(-Trp-Trp) in combination with other antibiotics. The results indicated that the compound enhanced the efficacy of conventional antibiotics against resistant strains of bacteria, suggesting a potential role as an adjuvant in antibiotic therapy .

Study 2: Cytotoxic Effects

Research has investigated the cytotoxic effects of cyclo(-Trp-Trp) on cancer cell lines. The compound demonstrated selective cytotoxicity against human glioma cells (U87-MG and U251), with IC50 values of 5.8 µM and 18.6 µM, respectively. This indicates potential applications in cancer therapeutics .

Table 1: Antimicrobial Activity of Cyclo(-Trp-Trp)

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 12.5 - 25 µg/mL |

| Candida albicans | 12.5 - 50 µg/mL |

| Bacillus subtilis | Not specified |

| Micrococcus luteus | Not specified |

| Saccharomyces cerevisiae | Not specified |

| Aspergillus niger | Not specified |

| Staphylococcus aureus | Not specified |

Table 2: Cytotoxicity of Cyclo(-Trp-Trp) on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| U87-MG | 5.8 |

| U251 | 18.6 |

Eigenschaften

IUPAC Name |

(3S,6S)-3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427749 | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20829-55-4 | |

| Record name | Cyclo-L-Trp-L-Trp | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20829-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,6S)-3,6-Bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cyclo-L-Trp-L-Trp and where is it found?

A1: Cyclo-L-Trp-L-Trp, also known as Cyclo(L-Trp-L-Trp) or (3S,6S)-3,6-bis((1H-Indol-3-yl)methyl)piperazine-2,5-dione, is a cyclic dipeptide composed of two tryptophan units. It's found as a natural product in various organisms, including the bacteria Streptomyces purpureus, Streptomyces lavendulae, Actinosynnema mirum, and the fungus Aspergillus niger [, , , , ].

Q2: How is Cyclo-L-Trp-L-Trp biosynthesized?

A2: Research has shown that Cyclo-L-Trp-L-Trp biosynthesis is catalyzed by a specific enzyme family called cyclodipeptide synthases (CDPSs). These enzymes use aminoacyl-tRNAs as substrates, specifically tryptophanyl-tRNA in this case [, ]. A notable example is the CDPS NozA from Nocardiopsis sp. CMB-M0232, which exhibits high fidelity towards Cyclo-L-Trp-L-Trp production [].

Q3: Are there different types of enzymes that produce Cyclo-L-Trp-L-Trp?

A3: Interestingly, research has identified multiple phylogenetically distinct CDPSs capable of synthesizing Cyclo-L-Trp-L-Trp within the same organism. For instance, Nocardiopsis sp. CMB-M0232 utilizes both NozA and NcdA for this purpose []. This suggests a potential redundancy in the biosynthetic pathway or specialized roles for these enzymes under different conditions.

Q4: What are the potential applications of Cyclo-L-Trp-L-Trp in drug development?

A4: Cyclo-L-Trp-L-Trp and its derivatives have shown potential in pharmaceutical research, particularly as starting points for creating new drugs []. Their biological activities, coupled with the ability to modify them enzymatically, make them attractive scaffolds for drug design and development.

Q5: What are the known biological activities of Cyclo-L-Trp-L-Trp?

A5: Research has identified several biological activities associated with Cyclo-L-Trp-L-Trp. Notably, it has demonstrated antimicrobial activity against various bacteria and fungi, including multidrug-resistant Acinetobacter baumannii [, ]. This highlights its potential as a lead compound for developing new antimicrobial agents.

Q6: How does the structure of Cyclo-L-Trp-L-Trp relate to its biological activity?

A6: The structure-activity relationship (SAR) of Cyclo-L-Trp-L-Trp and its derivatives is an active area of research [, ]. Studies have shown that modifying the cyclodipeptide core with prenyl or methyl groups can significantly impact its biological activity [, , ]. Understanding how structural modifications affect activity is crucial for developing more potent and selective derivatives.

Q7: Can Cyclo-L-Trp-L-Trp be chemically modified? If so, what are the implications?

A7: Yes, Cyclo-L-Trp-L-Trp can be chemically modified, and these modifications can drastically alter its properties and potential applications. For instance, researchers have achieved regioselective isoprenylation of Cyclo-L-Trp-L-Trp using a bioinspired Brønsted acid-promoted strategy []. This method allows for controlled introduction of isoprenyl groups at specific positions, offering a route to synthesize analogs with potentially enhanced or novel biological activities.

Q8: What types of enzymes can modify Cyclo-L-Trp-L-Trp?

A8: Various enzymes, primarily from fungal and bacterial sources, can modify Cyclo-L-Trp-L-Trp. These include prenyltransferases, which attach prenyl groups [, , , , ], and methyltransferases, which add methyl groups [, , ]. One example is the bifunctional enzyme SazB from Streptomyces leeuwenhoekii, which carries out both prenylation and methylation reactions on Cyclo-L-Trp-L-Trp [].

Q9: How do researchers study the enzymatic modifications of Cyclo-L-Trp-L-Trp?

A9: Researchers employ various techniques to study enzymatic modifications of this compound. Heterologous expression of the genes encoding modifying enzymes, like those found in the noz gene cluster from Nocardiopsis sp. CMB-M0232, allows for the production and characterization of modified Cyclo-L-Trp-L-Trp derivatives []. Additionally, in vitro enzyme assays with purified recombinant enzymes help determine substrate specificity, kinetic parameters, and reaction mechanisms [, , , ].

Q10: What analytical techniques are used to characterize Cyclo-L-Trp-L-Trp and its derivatives?

A10: Characterizing Cyclo-L-Trp-L-Trp and its derivatives involves various analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and purify the compounds [, , ]. Structural elucidation relies heavily on spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , , , , ].

Q11: What are the future directions for research on Cyclo-L-Trp-L-Trp?

A11: Future research on Cyclo-L-Trp-L-Trp holds immense promise in various scientific disciplines. * Expanding the Chemical Diversity: Exploring the use of engineered enzymes, such as mutated dimethylallyl transferases with increased activity towards geranyl diphosphate, could further diversify the library of Cyclo-L-Trp-L-Trp derivatives [].* Mechanistic Insights and Biocatalytic Applications: Elucidating the precise mechanisms of enzymes like CdpC3PT, a reverse prenyltransferase that produces beta-configured C3-prenylated pyrrolo[2,3-b]indoles from Cyclo-L-Trp-L-Trp, could facilitate the development of novel biocatalytic tools for synthesizing valuable compounds [].* Unraveling Biosynthetic Pathways: Discovering and characterizing new enzymes involved in Cyclo-L-Trp-L-Trp modification pathways, like the cytochrome P450 enzymes that catalyze unique dimerizations of this compound, could unlock new possibilities for synthesizing complex bioactive molecules [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.